![molecular formula C22H13ClF4N4O2 B2546277 3-{2-[3-氯-5-(三氟甲基)-2-吡啶基]肼基}-1-[3-(4-氟苯基)-2,1-苯并异恶唑-5-基]-2-丙烯-1-酮 CAS No. 321433-59-4](/img/structure/B2546277.png)

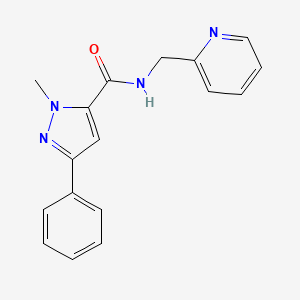

3-{2-[3-氯-5-(三氟甲基)-2-吡啶基]肼基}-1-[3-(4-氟苯基)-2,1-苯并异恶唑-5-基]-2-丙烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a hydrazone derivative, which is a class of organic compounds typically characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to a carbon atom of an aldehyde or ketone. These compounds are known for their diverse biological activities and their potential use in various pharmaceutical applications.

Synthesis Analysis

The synthesis of hydrazone derivatives often involves the reaction of hydrazine with an aldehyde or ketone. In the case of the compound mentioned, it is likely synthesized through a condensation reaction between a hydrazine-substituted pyridine and an aldehyde or ketone with a benzisoxazole moiety. The synthesis process is usually followed by characterization techniques such as FT-IR, NMR, and UV-VIS measurements, as well as single crystal X-ray diffraction (XRD) to determine the crystal structure .

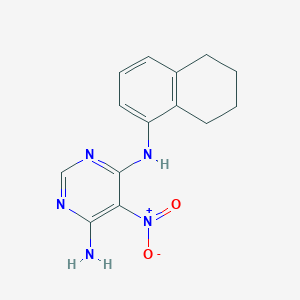

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is often characterized by X-ray diffraction methods, which can provide detailed information about the crystal structure and conformation of the compound. Theoretical structural calculations, such as those performed using density functional theory (DFT), can complement experimental results and provide insights into the electronic properties and stability of the molecule .

Chemical Reactions Analysis

Hydrazone derivatives can undergo various chemical reactions, including cyclization to form different heterocyclic compounds, as well as reactions with radicals. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings, which can affect the electron distribution and stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties. Additionally, hydrazone derivatives can exhibit antioxidant activity, which can be assessed using free radical scavenging assays .

科学研究应用

合成与分子对接

研究深入探讨了合成新型吡啶和稠合吡啶衍生物,重点关注它们通过分子对接研究与靶蛋白的潜在相互作用。这些化合物(包括与所讨论化合物相似的结构)显示出中等至良好的结合能,表明它们作为进一步药物开发的分子框架的潜力。例如,Flefel 等人 (2018) 的一项研究探讨了三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化衍生物的合成,对 GlcN-6-P 合成酶进行计算机分子对接筛选,显示出抗菌和抗氧化活性 Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry。

抗癌和抗氧化活性

另一条研究途径涉及评估合成化合物的抗癌和抗氧化特性。Mehvish 和 Kumar (2022) 合成了一系列 3(2h)-one 吡哒嗪酮衍生物,通过体外测定显示出潜在的抗氧化活性。分子对接研究进一步支持了这些发现,突出了化合物与关键生物靶标的相互作用 Research Journal of Pharmacy and Technology。

分子构象和氢键

密切相关化合物中分子构象和氢键模式的研究提供了对其潜在生物活性构象的见解。Sagar 等人 (2017) 研究了 4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶中的构象和氢键,揭示了这些相互作用如何影响分子的生物活性 Acta crystallographica. Section C, Structural chemistry。

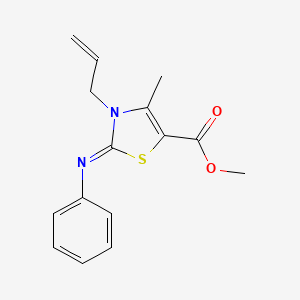

氧化反应中的催化活性

具有相似结构基序的化合物已被探索其催化活性,特别是在氧化反应中。Ghorbanloo 等人 (2017) 研究了含有噻唑-腙 NNN 供体配体的二氧化钒 (V)配合物,证明了它们在烯烃氧化中的有效性。这项研究表明此类化合物在催化过程中的潜在应用 Inorganica Chimica Acta。

荧光探针开发

生物应用荧光探针的开发是另一个重要的研究领域。Ji 等人 (2018) 合成了一种基于吡啶并[1,2-a]苯并咪唑的新型荧光团,用于活细胞中次氯酸盐的检测。这突出了具有复杂结构的化合物在开发灵敏且选择性的成像工具中的潜在用途 Tetrahedron Letters。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF4N4O2/c23-17-10-14(22(25,26)27)11-28-21(17)30-29-8-7-19(32)13-3-6-18-16(9-13)20(33-31-18)12-1-4-15(24)5-2-12/h1-11,29H,(H,28,30)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQVAJSXVWKJTA-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)C=CNNC4=C(C=C(C=N4)C(F)(F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)/C=C/NNC4=C(C=C(C=N4)C(F)(F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)

![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)